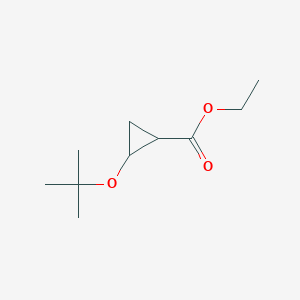
Ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . It is known for its applications in organic synthesis and research. The compound features a cyclopropane ring, which is a three-membered carbon ring, making it an interesting subject for chemical studies due to the ring strain and reactivity associated with cyclopropane derivatives.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester. This intermediate is then reacted with ethyl chloroformate to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane rings.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound more reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The tert-butoxy group can act as a leaving group in substitution reactions, while the ester functionality can undergo hydrolysis or reduction.
類似化合物との比較
Similar Compounds
Ethyl cyclopropane-1-carboxylate: Lacks the tert-butoxy group, making it less reactive in substitution reactions.
tert-Butyl cyclopropane-1-carboxylate: Similar structure but with different ester functionality, leading to different reactivity profiles.
Cyclopropanecarboxylic acid: The parent compound without esterification, used as a precursor in the synthesis of various derivatives.
Uniqueness
Ethyl 2-(tert-butoxy)cyclopropane-1-carboxylate is unique due to the presence of both the tert-butoxy and ethyl ester groups, which confer distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research applications.
特性
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxy]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-12-9(11)7-6-8(7)13-10(2,3)4/h7-8H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMSNDNUJFFSGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
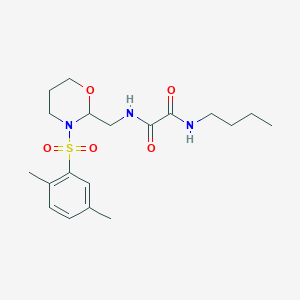
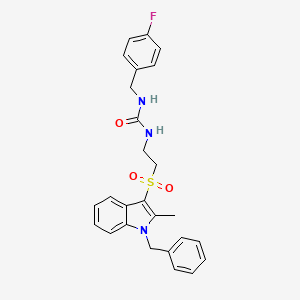
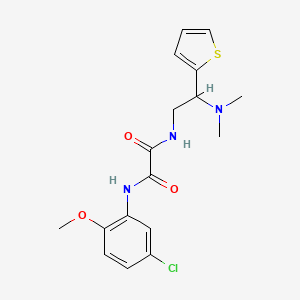
![2-chloro-N-[3-(2-chloro-5-nitrobenzamido)naphthalen-2-yl]-5-nitrobenzamide](/img/structure/B2401345.png)
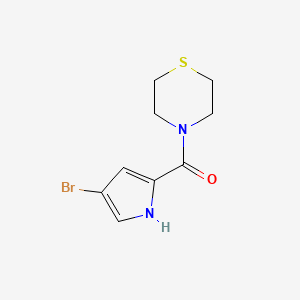
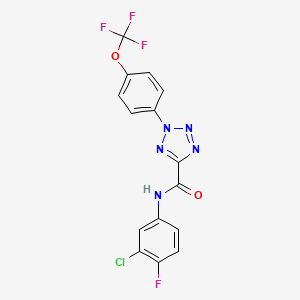
![2,4-Dichloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide](/img/structure/B2401350.png)
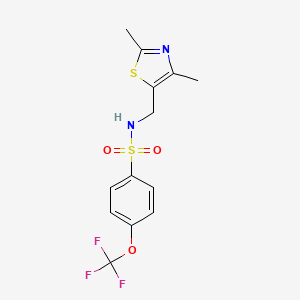
![(2,6-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2401355.png)
![Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2401356.png)
![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride](/img/structure/B2401357.png)
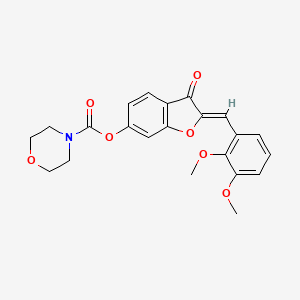
![N-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2401362.png)

